Cas no 74784-45-5 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide structure
74784-45-5 structure
Nombre del producto:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Número CAS:74784-45-5
MF:C21H30N7O17P3
Megavatios:746.427049160004
CID:557126
PubChem ID:57369863

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propiedades químicas y físicas

Nombre e identificación

    • β-NADPH-D
    • NADPH-D
    • β-NADPH-D Discontin
    • β-NADPH-DDiscontinued
    • 1-Dimethylamino-4-trimethylsilylbenzene
    • 5'-ester with (4S)-1,...
    • 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3
    • 5'-ester with (4S)-1,4-dihydro-1-b-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'&reg
    • Me3SiC6H4-p-NMe2
    • N,N-dimethyl-4-trimethylsilanyl-aniline
    • p-Dimethylaminophenyltrimethylsilane
    • [(S)-4-d]NADPH
    • [(S)-4- 2H]NADPH
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (S)-
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
    • [[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,4S,5R)-5-[(4S)-3-carbamoyl-4-deuterio-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • lifitegrast impurity T
    • 1,1',1''-Phosphinylidynetrisaziridine-d12
    • Aphoxide-d12
    • APO-d12
    • ENT 24915-d12
    • N,N',N''-Tri-1,2-ethanediylphosphoric TriaMide-d12
    • NSC 9717-d12
    • 74784-45-5
    • ?-NADPH-D
    • Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (S)-
    • Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4α-d-amide (7CI)
    • [(S)-4-2H]NADPH
    • [(S)-4-d]NADPH
    • Renchi: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2?,10-,11-,13-,14-,15-,16-,20-,21-
    • Clave inchi: ACFIXJIJDZMPPO-FNCXJVNDSA-N
    • Sonrisas: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O

Atributos calculados

  • Calidad precisa: 746.09700
  • Masa isotópica única: 746.09738025g/mol
  • Recuento atómico isotópico: 1
  • Recuento de donantes vinculados al hidrógeno: 9
  • Recuento de receptores de enlace de hidrógeno: 22
  • Recuento de átomos pesados: 48
  • Cuenta de enlace giratorio: 13
  • Complejidad: 1410
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 8
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 364Ų
  • Xlogp3: -6.8

Propiedades experimentales

  • Denso: 2.287
  • Punto de ebullición: 1175.129°C at 760 mmHg
  • Punto de inflamación: 664.494°C
  • índice de refracción: 1.849
  • PSA: 393.58000
  • Logp: -1.35000

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Información de Seguridad

  • Condiciones de almacenamiento:-20°C

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1R:D-Glucose, C:37250-50-3, S:H2O, 1 h, 30°C
Referencia
Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives
By Kanska, Marianna et al, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634

Métodos de producción 2

Condiciones de reacción
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Referencia
Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase
By Nakano, Sayaka et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408

Métodos de producción 3

Condiciones de reacción
1.1R:D2O, R:Cleland's reagent, R:N(CH2CH2OH)3, R:NaOD, S:H2O, 4 h, rt, pH 8.9
Referencia
Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes
By Patton, Gregory C. et al, Nature Chemical Biology, 2011, 7(12), 950-958

Métodos de producción 4

Condiciones de reacción
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Referencia
Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol
By Chen, Xiao-Min et al, Journal of Plant Physiology, 2011, 168(2), 88-95

Métodos de producción 5

Condiciones de reacción
1.1R:R:NaHCO3, C:9028-53-9, S:H2O, rt, pH 7.5
Referencia
Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming
By Roberts, Douglas M. et al, Chemical Science, 2017, 8(2), 1116-1126

Métodos de producción 6

Condiciones de reacción
1.1R:C:9028-53-9
Referencia
α-Secondary Isotope Effects as Probes of "Tunneling-Ready" Configurations in Enzymatic H-Tunneling: Insight from Environmentally Coupled Tunneling Models
By Pudney, Christopher R. et al, Journal of the American Chemical Society, 2006, 128(43), 14053-14058

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products

Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Literatura relevante

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